molecular formula C53H77ClO14 B15533328 (2S,3R,4R,5R)-1-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)hexane-1,2,3,4,5,6-hexayl hexakis(2,2-dimethylpropanoate) (Empagliflozin Impurity pound(c)

(2S,3R,4R,5R)-1-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)hexane-1,2,3,4,5,6-hexayl hexakis(2,2-dimethylpropanoate) (Empagliflozin Impurity pound(c)

Cat. No.: B15533328
M. Wt: 973.6 g/mol
InChI Key: ZJSPAHBXCIRJRP-OQVCIGBLSA-N
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Description

(2S,3R,4R,5R)-1-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)hexane-1,2,3,4,5,6-hexayl hexakis(2,2-dimethylpropanoate) (Empagliflozin Impurity pound(c) is a useful research compound. Its molecular formula is C53H77ClO14 and its molecular weight is 973.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3R,4R,5R)-1-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)hexane-1,2,3,4,5,6-hexayl hexakis(2,2-dimethylpropanoate) (Empagliflozin Impurity pound(c) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R,4R,5R)-1-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)hexane-1,2,3,4,5,6-hexayl hexakis(2,2-dimethylpropanoate) (Empagliflozin Impurity pound(c) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H77ClO14

Molecular Weight

973.6 g/mol

IUPAC Name

[(2R,3R,4R,5S)-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-2,3,4,5,6-pentakis(2,2-dimethylpropanoyloxy)hexyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C53H77ClO14/c1-48(2,3)42(55)62-30-37(64-43(56)49(4,5)6)39(66-45(58)51(10,11)12)41(68-47(60)53(16,17)18)40(67-46(59)52(13,14)15)38(65-44(57)50(7,8)9)32-21-24-36(54)33(28-32)27-31-19-22-34(23-20-31)63-35-25-26-61-29-35/h19-24,28,35,37-41H,25-27,29-30H2,1-18H3/t35-,37+,38?,39+,40-,41-/m0/s1

InChI Key

ZJSPAHBXCIRJRP-OQVCIGBLSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C(C1=CC(=C(C=C1)Cl)CC2=CC=C(C=C2)O[C@H]3CCOC3)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCC(C(C(C(C(C1=CC(=C(C=C1)Cl)CC2=CC=C(C=C2)OC3CCOC3)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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